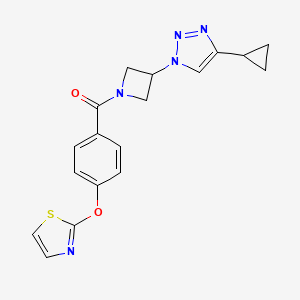
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Chemical Reactions Analysis
Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction .Scientific Research Applications
Catalytic Efficiency and Stereoselectivity
Research by Singh et al. (2013) on a related pyrrolidine-based catalyst demonstrates its efficiency in asymmetric Michael addition reactions. The study highlights the catalyst's ability to produce γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, suggesting potential applications in synthesizing enantiomerically pure substances (Singh et al., 2013).
Cyclisation Catalyst
Haskins and Knight (2002) discuss the use of sulfonamides, including compounds structurally similar to "3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine", as effective terminators in cationic cyclisations. This application is crucial for synthesizing polycyclic systems, indicating its role in complex organic synthesis (Haskins & Knight, 2002).
Synthesis of Fluorinated Polyamides
Liu et al. (2013) explored the synthesis of novel soluble fluorinated polyamides, leveraging a diamine containing pyridine and trifluoromethylphenyl groups. This research indicates the compound's relevance in creating materials with desirable thermal and mechanical properties, as well as low dielectric constants, which are significant for electronic applications (Liu et al., 2013).
Advanced Materials Development
Markitanov et al. (2016) synthesized new 4-(trifluoromethyl)pyrrolidines containing various functional groups, showcasing the versatility of similar structures in developing materials with potential applications in chemical synthesis and pharmaceuticals (Markitanov et al., 2016).
Ionic Liquids and Electrochemistry
McFarlane et al. (2000) reported on high conductivity molten salts based on the imide ion, related to the sulfone functionality present in "this compound". Their findings highlight the potential of these compounds in creating ionic liquids with reduced melting points and high conductivity, relevant for battery technology and electrochemical applications (McFarlane et al., 2000).
Properties
IUPAC Name |
3-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S2/c1-21(17,18)11-6-7-16(8-11)22(19,20)10-4-2-9(3-5-10)12(13,14)15/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPFRAZFZWSCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B2704553.png)
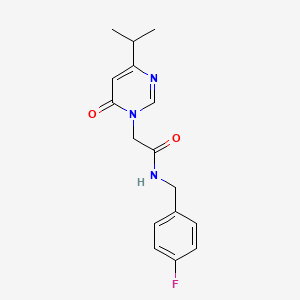
![N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2704555.png)
![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2704556.png)
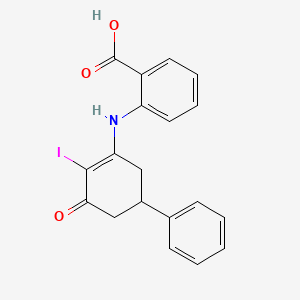
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2704558.png)
![N-(4-ethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

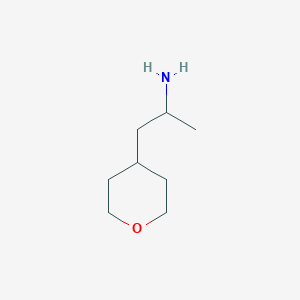
![N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B2704568.png)
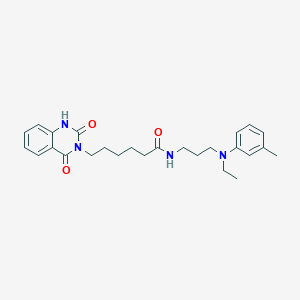
![Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2704573.png)
